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Compound of Interest

Compound Name: Risdiplam-hydroxylate-d6

Cat. No.: B12376520 Get Quote

An in-depth technical guide on the metabolism of risdiplam and its major metabolites for

researchers, scientists, and drug development professionals.

Executive Summary
Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier,

undergoes metabolism primarily mediated by flavin-containing monooxygenase 1 and 3 (FMO1

and FMO3). While cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a minor role,

the metabolic profile is dominated by the FMO pathway. The major circulating metabolite is M1,

an N-oxide, with M3 and M4 being other significant metabolites. This guide provides a

comprehensive overview of the metabolic pathways, quantitative data on metabolites, and

detailed experimental protocols used in the characterization of risdiplam's metabolism.

Metabolic Pathways of Risdiplam
The biotransformation of risdiplam is primarily an oxidative process. In vivo and in vitro studies

have demonstrated that FMO1 and FMO3 are the main enzymes responsible for the

metabolism of risdiplam. The contribution of CYP enzymes, mainly CYP3A4, is considered

minor.

The primary metabolic pathway involves the N-oxidation of the pyrazole ring of risdiplam,

leading to the formation of the major metabolite, M1. Other identified metabolites include M3

and M4. The metabolic fate of risdiplam is illustrated in the diagram below.
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Caption: Metabolic pathway of risdiplam.

Quantitative Analysis of Risdiplam Metabolism
Quantitative analysis from human absorption, metabolism, and excretion (AME) studies, as well

as in vitro experiments, provides a clear picture of the metabolic profile of risdiplam.

In Vitro Enzyme Kinetics
In vitro studies using human liver microsomes and recombinant enzymes have elucidated the

relative contributions of FMO and CYP enzymes to risdiplam metabolism.

Enzyme System
Contribution to
Metabolism

Reference

FMO1 and FMO3 Approximately 80-90%

CYP3A4 Approximately 10-20%

Metabolite Distribution in Humans
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Following a single oral dose of [14C]-risdiplam in healthy male subjects, the distribution of

risdiplam and its metabolites was determined in plasma, urine, and feces.

Analyte

% of Total
Radioactivity
in Plasma
(AUC)

% of Dose in
Urine

% of Dose in
Feces

Reference

Risdiplam

(unchanged)
83% 14% 53%

M1 11% Not reported Not reported

M3 1.5% Not reported Not reported

M4 1.2% Not reported Not reported

Experimental Protocols
The characterization of risdiplam's metabolism involved a series of in vitro and in vivo studies.

Below are the methodologies for the key experiments.

In Vitro Metabolism
Objective: To identify the enzymes responsible for risdiplam metabolism.

Methodology:

Incubation: Risdiplam was incubated with human liver microsomes, human hepatocytes,

and recombinant human FMO and CYP enzymes.

Enzyme Phenotyping: Specific chemical inhibitors for various CYP enzymes and heat

inactivation for FMO enzymes were used to determine the contribution of each enzyme

family.

Sample Analysis: The formation of metabolites was monitored over time using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Key Parameters:
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Substrate Concentration: Typically 1-10 µM risdiplam.

Enzyme Concentration: Varies depending on the system (e.g., 0.5 mg/mL for

microsomes).

Incubation Time: Ranging from 0 to 60 minutes.

Human AME Study
Objective: To determine the absorption, metabolism, and excretion of risdiplam in humans.

Methodology:

Study Design: An open-label, single-dose study in healthy male volunteers.

Dosing: A single oral dose of [14C]-labeled risdiplam was administered.

Sample Collection: Blood, urine, and feces were collected at regular intervals.

Sample Analysis: Total radioactivity was measured by scintillation counting. The profiles of

risdiplam and its metabolites were determined using LC-MS/MS and radio-high-

performance liquid chromatography (radio-HPLC).

Key Parameters:

Dose: A single oral dose, typically containing a specific amount of radioactivity (e.g., 100

µCi).

Population: Healthy male subjects.

The general workflow for metabolite identification is depicted in the following diagram.
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metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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